N-(2-oxooxazolidin-3-yl)-N-phenylacetamide
Description
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide is a heterocyclic acetamide derivative featuring a 2-oxooxazolidin-3-yl group. The structural features of this compound, including the amide and oxazolidinone groups, may influence its physicochemical properties and biological activity, particularly in antimicrobial contexts, given the known use of oxazolidinones in antibiotics like linezolid .
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(2-oxo-1,3-oxazolidin-3-yl)-N-phenylacetamide |
InChI |
InChI=1S/C11H12N2O3/c1-9(14)13(10-5-3-2-4-6-10)12-7-8-16-11(12)15/h2-6H,7-8H2,1H3 |
InChI Key |
IYFCIBATKOZEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)N2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide typically involves the following steps:
Formation of Oxazolidinone Ring: The oxazolidinone ring can be synthesized via the reaction of amino alcohols with phosgene or related compounds.
Acylation: The oxazolidinone intermediate is then acylated with phenylacetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the phenylacetamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the phenyl ring or the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., solvents, temperature).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxazolidinone ring.
Scientific Research Applications
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antibacterial properties, particularly against resistant bacterial strains.
Biological Research: It is used in studies to understand its mechanism of action and its effects on various biological pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(2-oxooxazolidin-3-yl)-N-phenylacetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S ribosomal subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect, making it effective against various bacterial infections.
Comparison with Similar Compounds
Heterocyclic Core Variations
Key Insights :
Physicochemical Properties
*Estimated based on structural analogs.
Key Insights :
- The oxazolidinone’s additional carbonyl group likely increases polarity and polar surface area compared to oxazole derivatives, enhancing solubility in aqueous environments .
Key Insights :
Key Insights :
- Triazole and thiazole derivatives show broader antifungal/antibacterial activities due to varied heterocyclic interactions with biological targets .
Biological Activity
N-(2-oxooxazolidin-3-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazolidinone ring, which is known for its role in various biological processes. The presence of the phenylacetamide moiety contributes to its pharmacological properties. The unique combination of these structural components allows for interactions with multiple biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, such as kinases, which play crucial roles in cell signaling and proliferation.
- Receptor Modulation : It can interact with various receptors, potentially modulating their activity and influencing physiological responses.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess potent antibacterial and antifungal activities, making them candidates for further development in treating infectious diseases.
Anticancer Activity
Several studies have reported the anticancer potential of this compound. For example:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown that this compound derivatives can induce apoptosis and inhibit cell proliferation. Specific derivatives have demonstrated IC50 values in the low micromolar range against breast and colon cancer cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | MCF7 (Breast) | 5.0 | Induction of apoptosis |
| Derivative B | HT29 (Colon) | 7.5 | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also shown promise in anti-inflammatory applications. Studies indicate that it can reduce pro-inflammatory cytokine production in cellular models, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) as low as 4 µg/mL for some derivatives.
- In Vivo Anticancer Study : In a murine model of breast cancer, administration of a specific derivative resulted in a significant reduction in tumor size compared to controls, highlighting its potential as an effective therapeutic agent.
Research Findings
Recent investigations into the pharmacokinetics and toxicity profiles of this compound have shown favorable results:
- ADMET Properties : In silico studies predict good absorption and moderate metabolic stability.
| Property | Value |
|---|---|
| Solubility | High |
| Bioavailability | Moderate |
| Toxicity | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
